2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride
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Overview
Description
2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride can be synthesized through the reaction of 2-chloro-α,α,α-trifluorotoluene with chlorosulfuric acid in the presence of 65% oleum . The reaction typically involves the following steps:
Starting Material: 2-chloro-α,α,α-trifluorotoluene.
Reagent: Chlorosulfuric acid.
Conditions: The reaction is carried out in 65% oleum, which acts as a solvent and catalyst.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the reaction parameters and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the formation of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond, which can influence biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with the chloro group at the para position.
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with the trifluoromethyl group at the meta position.
4-(Trifluoromethyl)benzenesulfonyl chloride: Lacks the chloro group.
Uniqueness
2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the specific positioning of the chloro and trifluoromethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of derivatives formed during chemical reactions. The presence of both electron-withdrawing groups (chloro and trifluoromethyl) makes the sulfonyl chloride group highly electrophilic, enhancing its reactivity with nucleophiles .
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-6-4(7(10,11)12)2-1-3-5(6)15(9,13)14/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZPYQQXLBLSLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591702 |
Source
|
Record name | 2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214346-10-7 |
Source
|
Record name | 2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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